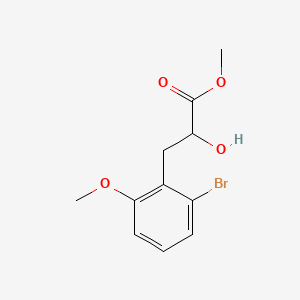
Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate is an organic compound that features a bromine atom, a methoxy group, and a hydroxypropanoate moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate typically involves the bromination of a methoxy-substituted benzene derivative followed by esterification and hydroxylation reactions. One common method includes the following steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-methoxyphenol.
Esterification: The brominated product is then esterified with methyl chloroformate in the presence of a base such as pyridine to form this compound.
Hydroxylation: The final step involves the hydroxylation of the esterified product using a hydroxylating agent like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(2-amino-6-methoxyphenyl)-2-hydroxypropanoate.
Oxidation: Formation of 3-(2-bromo-6-methoxyphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanol.
Scientific Research Applications
Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromo-6-methoxyphenyl)-3-cyclopropylpropanoate
- Methyl 3-amino-3-(2-bromo-6-methoxyphenyl)propanoate
- 2-Bromo-6-methoxybenzenethiol
Uniqueness
Methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-10-5-3-4-8(12)7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
SJSFBHNOYHKHCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















